Topo I-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H14BrN3O2 |

|---|---|

Molecular Weight |

408.2 g/mol |

IUPAC Name |

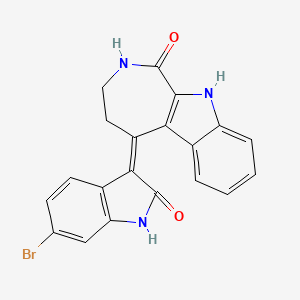

(5Z)-5-(6-bromo-2-oxo-1H-indol-3-ylidene)-2,3,4,10-tetrahydroazepino[3,4-b]indol-1-one |

InChI |

InChI=1S/C20H14BrN3O2/c21-10-5-6-12-15(9-10)24-19(25)17(12)13-7-8-22-20(26)18-16(13)11-3-1-2-4-14(11)23-18/h1-6,9,23H,7-8H2,(H,22,26)(H,24,25)/b17-13- |

InChI Key |

QTQHHHWJJCADPX-LGMDPLHJSA-N |

Isomeric SMILES |

C\1CNC(=O)C2=C(/C1=C\3/C4=C(C=C(C=C4)Br)NC3=O)C5=CC=CC=C5N2 |

Canonical SMILES |

C1CNC(=O)C2=C(C1=C3C4=C(C=C(C=C4)Br)NC3=O)C5=CC=CC=C5N2 |

Origin of Product |

United States |

Foundational & Exploratory

Topo I-IN-1 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Topo I-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase I (Topo I) is a critical nuclear enzyme responsible for regulating DNA topology during essential cellular processes such as replication, transcription, and recombination.[1][2] It alleviates torsional stress in the DNA double helix by introducing transient single-strand breaks.[3][4] Due to its vital role in cell proliferation, Topo I has emerged as a key target for anticancer drug development.[2][5] this compound (also known as Top1 inhibitor 1) is a potent inhibitor of human Topoisomerase I, demonstrating significant cytotoxic effects against various cancer cell lines.[6][7] This document provides a detailed overview of the mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

The fundamental mechanism of Topoisomerase I involves a five-step process: (1) non-covalent binding to DNA, (2) cleavage of one DNA strand via a transesterification reaction where a catalytic tyrosine residue forms a covalent bond with the 3'-phosphate of the DNA backbone, creating a "cleavage complex", (3) controlled rotation of the intact DNA strand around the nick, (4) religation of the cleaved strand, and (5) enzyme dissociation.[8][9][10]

This compound, like other Topoisomerase I inhibitors, exerts its effect by interfering with this catalytic cycle. It acts as a "poison" by binding to and stabilizing the transient Topo I-DNA cleavage complex.[1][3] This stabilization prevents the religation of the single-strand break, leading to an accumulation of these stalled complexes.[3]

When a DNA replication fork encounters this stabilized ternary complex (this compound-DNA), the single-strand break is converted into a permanent and lethal double-strand break.[3] The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[5]

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase I inhibitor – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 4. Type I topoisomerase - Wikipedia [en.wikipedia.org]

- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 6. Top1 inhibitor 1 | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Cellular Target of Topo I-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular target of the potent Topoisomerase I (Topo I) inhibitor, Topo I-IN-1. Topoisomerase I is a critical nuclear enzyme responsible for resolving DNA topological stress during essential cellular processes such as replication, transcription, and recombination. Its inhibition has been a successful strategy in cancer therapy. This document details the mechanism of action of Topo I, the specific inhibitory effects of this compound, and the downstream cellular consequences, including cell cycle arrest and apoptosis. Detailed experimental protocols for assessing Topo I inhibition and its cellular effects are also provided, along with visual representations of key pathways and workflows to facilitate understanding.

Introduction to DNA Topoisomerase I

DNA Topoisomerase I (Topo I) is a ubiquitous nuclear enzyme that plays a crucial role in maintaining the topological state of DNA.[1][2] It alleviates torsional strain generated during DNA metabolic processes by introducing transient single-strand breaks in the DNA backbone.[3] This allows for the controlled rotation of the DNA strands, after which the enzyme re-ligates the break.[2] This catalytic activity is essential for the progression of replication forks, the process of transcription, and the maintenance of genomic stability.[4] Due to their critical role in cell proliferation, Topoisomerases are well-established targets for anticancer drugs.[5][6]

There are two main classes of Topo I inhibitors:

-

Catalytic inhibitors: These compounds prevent the enzyme from binding to or cleaving DNA.

-

Topoisomerase poisons: These inhibitors, like this compound, stabilize the covalent intermediate complex formed between Topo I and the cleaved DNA strand (termed the cleavage complex).[1] This prevents the re-ligation of the DNA break, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it can lead to the formation of a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[6]

This compound: A Potent Topoisomerase I Inhibitor

This compound, also referred to as Top1 inhibitor 1, is a potent inhibitor of human Topoisomerase I.[7][8] Its primary cellular target is the Topo I enzyme.

Mechanism of Action

This compound functions as a Topoisomerase I poison. It binds to the Topo I-DNA covalent complex, preventing the enzyme from re-ligating the single-strand break it has created. This stabilization of the cleavage complex is the key molecular event that triggers the downstream cytotoxic effects of the compound.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro enzymatic assays and cellular cytotoxicity assays.[7][8]

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Enzymatic Assay | Human Topoisomerase I | 29 nM | [7][8] |

| Cytotoxicity Assay | MCF7 (Breast Cancer) | 2.74 µM | [7][8] |

| Cytotoxicity Assay | HeLa (Cervical Cancer) | 2.61 µM | [7][8] |

| Cytotoxicity Assay | HCT116 (Colon Cancer) | 2.34 µM | [7][8] |

| Cytotoxicity Assay | NIH:OVCAR-3 (Ovarian Cancer) | 2.35 µM | [7][8] |

| Cytotoxicity Assay | HEK293 (Non-cancerous) | 8.34 µM | [7][8] |

Table 1: In vitro activity of this compound.

Cellular Consequences of Topo I Inhibition by this compound

The stabilization of the Topo I-DNA cleavage complex by this compound initiates a cascade of cellular events, culminating in cell death.

DNA Damage Response

The accumulation of single-strand breaks and the subsequent formation of double-strand breaks at replication forks activate the DNA damage response (DDR) pathway. Sensor proteins like ATM and ATR are recruited to the sites of damage, initiating a signaling cascade that involves the phosphorylation of downstream effector proteins.[9]

Cell Cycle Arrest

A key outcome of the DDR activation is the arrest of the cell cycle, providing time for DNA repair. Inhibition of Topo I typically leads to a G2/M phase arrest.[10] This is mediated by checkpoint kinases such as Chk1 and Chk2, which inactivate the cyclin-dependent kinases (CDKs) required for entry into mitosis.[9]

Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Topo I inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] The accumulation of DNA damage can lead to the activation of pro-apoptotic proteins like p53, which in turn can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for Characterizing this compound

Caption: Workflow for characterizing a Topo I inhibitor.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of an inhibitor to prevent Topo I from relaxing supercoiled plasmid DNA.[11][12]

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM Spermidine, 50% Glycerol, 10 mg/ml BSA)

-

This compound (or other inhibitor) at various concentrations

-

Stop Solution/Loading Dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topo I Assay Buffer

-

1 µL supercoiled plasmid DNA (e.g., 0.5 µg/µL)

-

1 µL of this compound dilution (or DMSO as a control)

-

x µL Nuclease-free water to bring the volume to 19 µL

-

-

Add 1 µL of human Topo I enzyme to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a low voltage (e.g., 1-2 V/cm) to separate the supercoiled and relaxed DNA topoisomers.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the percentage of relaxed DNA to determine the IC50 value of the inhibitor.

Cellular Cytotoxicity Assay (MTT/MTS)

This colorimetric assay measures cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF7, HeLa, HCT116)

-

Complete cell culture medium

-

96-well plates

-

This compound at various concentrations

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO).

-

Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent inhibitor of human Topoisomerase I, acting as a poison by stabilizing the Topo I-DNA cleavage complex. This leads to the accumulation of DNA damage, activation of the DNA damage response, cell cycle arrest in the G2/M phase, and ultimately, apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Topoisomerase I inhibitors. The provided diagrams of the signaling pathway and experimental workflow serve as valuable tools for conceptualizing the complex biological processes involved.

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Type I topoisomerase - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. precisionbusinessinsights.com [precisionbusinessinsights.com]

- 6. Topoisomerase I inhibitor – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 7. Top1 inhibitor 1 | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Topoisomerase I Inhibitor-1 (Topo I-IN-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and preclinical development of Topo I-IN-1, a novel inhibitor of human DNA topoisomerase I (Top1). Topoisomerase I is a critical enzyme involved in DNA replication, transcription, and recombination, making it a validated and compelling target for anticancer therapies.[1][2][3][4][5][6][7] This document details the mechanism of action of this compound, presents key preclinical data in structured tables, outlines detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction: Targeting Topoisomerase I in Oncology

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling, that arise during various cellular processes.[1][2][3][4][5] Type I topoisomerases, including Top1, function by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to relax before the break is resealed.[2][4]

Many cancer cells exhibit high levels of Top1 activity to support their rapid proliferation.[8] Topoisomerase I inhibitors act as "poisons" by stabilizing the transient covalent complex formed between Top1 and DNA, known as the cleavable complex.[4][9] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When these stalled complexes are encountered by the replication machinery, they are converted into lethal double-strand breaks, ultimately triggering apoptotic cell death.[4][8]

The clinical success of camptothecin derivatives like topotecan and irinotecan has validated Top1 as a therapeutic target and spurred the development of new inhibitors with improved efficacy and safety profiles.[6][10][11][12] this compound represents a novel, potent, and selective inhibitor of Topoisomerase I with promising preclinical activity.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by stabilizing the Top1-DNA cleavable complex. By binding to this complex, this compound prevents the religation of the single-strand DNA break, leading to an accumulation of these complexes. The collision of the replication fork with these stalled complexes during the S-phase of the cell cycle results in the formation of irreversible double-strand DNA breaks. This DNA damage activates cell cycle checkpoints and ultimately induces apoptosis.

Quantitative Preclinical Data

The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Topoisomerase I Inhibition

| Parameter | Value |

| IC50 (Human Topo I) | 33 - 620 nM[13][14] |

| Mechanism | Topoisomerase I Poison[6] |

IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[15][16][17]

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Carcinoma | 900 - 5000[18] |

| SW620 | Colorectal Adenocarcinoma | 900 - 5000[18] |

| MCF7 | Breast Adenocarcinoma | Varies |

| U87 | Glioblastoma | 2 - 40 ng/ml (as ED50)[8] |

IC50 values in cell-based assays represent the concentration of a compound that is required for 50% inhibition of cell growth.

Table 3: In Vivo Efficacy in Xenograft Model

| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| Nude Mice | U87 Glioma | 3 mg/kg/day for 5 days | 61 ± 7[8] |

| Nude Mice | U87 Glioma | 10 mg/kg/day for 5 days | 73 ± 3[8] |

| Syngeneic Mouse Model | Melanoma | Combination with α-PD-L1 | Statistically significant[19][20] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Topoisomerase I Relaxation Assay

This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

-

Human Topoisomerase I (e.g., from TopoGEN)

-

Supercoiled plasmid DNA (e.g., pBAD/Thio)

-

10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

This compound (dissolved in DMSO)

-

Reaction termination buffer (e.g., 5% SDS, 0.25% bromophenol blue, 25% glycerol)

-

Agarose gel (0.8-1%)

-

Ethidium bromide

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures in 1.5-ml microcentrifuge tubes. Each 20 µl reaction should contain 2 µl of 10x Topoisomerase I reaction buffer and 200-300 ng of supercoiled plasmid DNA.[3][21]

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.

-

Add 0.5-2 units of purified human Topoisomerase I protein to each tube.[21]

-

Terminate the reactions by adding 5 µl of termination buffer.[3][21]

-

Load the samples onto a 0.8-1% agarose gel.

-

Perform electrophoresis for 2-3 hours at 5-10 V/cm.[3]

-

Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.[3]

-

Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of Topo I activity will result in a higher proportion of supercoiled DNA at increasing inhibitor concentrations.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[22]

Materials:

-

Cancer cell lines (e.g., HCT116, MCF7)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-200 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Efficacy Study

This study evaluates the antitumor activity of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cells (e.g., U87)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily for 5 days).

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition for each treatment group compared to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow for the discovery and development of this compound.

Caption: Mechanism of action of this compound.

Caption: Drug discovery and development workflow for this compound.

Caption: DNA damage response pathway activated by this compound.

Conclusion

This compound is a promising novel Topoisomerase I inhibitor with potent in vitro and in vivo anti-cancer activity. The data presented in this guide demonstrate its ability to effectively inhibit Topoisomerase I, leading to cancer cell death. The detailed experimental protocols provide a framework for the further evaluation of this compound and other similar compounds. The signaling pathway diagrams offer a visual representation of the complex molecular events initiated by this class of inhibitors. Further preclinical and clinical development is warranted to fully assess the therapeutic potential of this compound in the treatment of various malignancies.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery and Development of Topoisomerase Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validate User [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The design and discovery of topoisomerase I inhibitors as anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clyte.tech [clyte.tech]

- 16. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 17. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. academic.oup.com [academic.oup.com]

- 20. The Effect of Topoisomerase I Inhibitors on the Efficacy of T-Cell-Based Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to a Representative Indenoisoquinoline Topoisomerase I Inhibitor

Disclaimer: The specific compound "Topo I-IN-1" was not found in publicly available scientific literature. This guide focuses on a well-characterized representative of the indenoisoquinoline class of Topoisomerase I inhibitors, 6-allyl-5,6-dihydro-2,3-dimethoxy-8,9-(methylenedioxy)-5,11-dioxo-11H-indeno[1,2-c]isoquinoline , hereafter referred to as Compound 13c, as designated in relevant literature.[1]

The indenoisoquinolines are a class of synthetic, non-camptothecin inhibitors of human DNA topoisomerase I (Top1).[2][3] They have demonstrated significant antitumor activity in preclinical models and several derivatives have entered clinical trials.[4] Unlike camptothecins, indenoisoquinolines offer advantages such as greater chemical stability and are generally not substrates for common multidrug resistance efflux pumps.[3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for Compound 13c as a representative of this important class of anticancer agents.

Chemical Structure and Physicochemical Properties

Compound 13c belongs to the indenoisoquinoline scaffold, a class of compounds designed as Topoisomerase I inhibitors.[1]

Table 1: Physicochemical Properties of Compound 13c

| Property | Value | Source |

| IUPAC Name | 6-allyl-2,3-dimethoxy-8,9-(methylenedioxy)-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione | - |

| Molecular Formula | C22H17NO6 | Calculated |

| Molecular Weight | 391.37 g/mol | Calculated |

| Appearance | Not specified in provided results | - |

| Solubility | Not specified in provided results | - |

| Calculated LogP | Not specified in provided results | - |

Mechanism of Action

Indenoisoquinolines, including Compound 13c, function as interfacial inhibitors of the Topoisomerase I-DNA complex.[2][5][6] The catalytic cycle of Topoisomerase I involves the cleavage of one DNA strand to relieve torsional stress, forming a transient covalent intermediate known as the Topoisomerase I cleavage complex (Top1cc).[2] Indenoisoquinolines bind to this Top1cc at the DNA-enzyme interface, effectively trapping the complex.[2][5] This stabilization of the Top1cc prevents the religation of the cleaved DNA strand.[5] The persistence of these trapped complexes leads to collisions with advancing replication forks during DNA synthesis, which converts the single-strand breaks into cytotoxic DNA double-strand breaks, ultimately triggering cell death pathways.[2][5][6]

Caption: Mechanism of action of indenoisoquinoline Topoisomerase I inhibitors.

Biological Activity

Compound 13c has been identified as a potent inhibitor of Topoisomerase I.[1] A key characteristic of this specific compound is its selectivity; it was found to not unwind DNA and did not affect the activity of Topoisomerase II, another important enzyme in DNA topology modulation.[1]

Table 2: Biological Activity of Compound 13c

| Assay | Endpoint | Result | Source |

| Topoisomerase I Inhibition | DNA Cleavage Assay | Potent Inhibitor | [1] |

| Topoisomerase II Inhibition | Not Specified | No effect | [1] |

| DNA Unwinding | Not Specified | Did not unwind DNA | [1] |

| Cytotoxicity | Mean Graph Midpoint (MGM) in NCI-60 cell line screen | Submicromolar for similar compounds | [1] |

Note: Specific quantitative data such as IC50 values for Compound 13c were not available in the provided search results. The potency is described qualitatively.

Signaling Pathways

The cytotoxic effects of indenoisoquinoline-induced DNA damage activate cellular DNA Damage Response (DDR) pathways. The formation of double-strand breaks upon replication fork collapse is a critical lesion that triggers the activation of sensor kinases such as ATR (Ataxia Telangiectasia and Rad3-related).[5] A key downstream event is the phosphorylation of histone H2AX to form γH2AX, which serves as a crucial biomarker for DNA double-strand breaks and the activity of these inhibitors.[3][5] The engagement of repair pathways, including Homology Directed Repair (HDR) which involves BRCA and Fanconi anemia proteins, and the activation of Poly(ADP-ribose) polymerase (PARP) are also critical cellular responses.[5] If the DNA damage is too extensive to be repaired, cell death pathways, which can be dependent on p53, are activated.[2][5]

Caption: Downstream signaling pathways activated by indenoisoquinolines.

Experimental Protocols

Topoisomerase I DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the Top1-DNA cleavage complex.[7][8][9]

Principle: A 3'-radiolabeled DNA substrate is incubated with recombinant human Topoisomerase I in the presence of the test compound. If the compound traps the Top1cc, the enzyme will remain covalently bound to the 3'-end of the cleaved DNA strand. The reaction is stopped with a detergent (SDS) and treated with proteinase K to digest the enzyme, leaving a small peptide attached to the DNA. The resulting DNA fragments are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. An increase in the amount of cleaved DNA fragments compared to the control indicates inhibitory activity.[7][9]

Detailed Methodology:

-

DNA Substrate Preparation: A DNA oligonucleotide (e.g., 117-bp) is uniquely radiolabeled at the 3'-end, typically using [α-32P]dATP and a DNA polymerase. The labeled substrate is purified.[9]

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 mg/mL BSA).[9]

-

Incubation: Add approximately 2 nM of the radiolabeled DNA substrate, the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM), and purified recombinant human Topoisomerase I to the reaction mixture. Incubate at 25°C for 20 minutes to allow the cleavage/religation equilibrium to be reached.[9]

-

Reaction Termination: Stop the reaction by adding SDS to a final concentration of 0.2% (w/v) and proteinase K to 0.1 mg/ml. Incubate at 37°C for 30 minutes to digest the Topoisomerase I.[10]

-

Sample Preparation for Electrophoresis: Add loading buffer (containing formamide and tracking dyes) to the samples and heat to denature the DNA.

-

Electrophoresis: Load the samples onto a denaturing polyacrylamide gel (containing urea). Run the gel until the tracking dye has migrated an appropriate distance.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. The intensity of the cleavage bands relative to a positive control (like camptothecin) is used to assess the potency of the test compound.[9]

Caption: Workflow for the Topoisomerase I DNA Cleavage Assay.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[11] The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan crystals are solubilized, and the absorbance is measured with a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Compound 13c) and include untreated and vehicle controls. Incubate for a specified period (e.g., 48 or 72 hours).[12]

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours in the incubator to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12] Mix thoroughly to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability).

Caption: Workflow for the in vitro Cytotoxicity (MTT) Assay.

Synthesis Overview

The synthesis of indenoisoquinoline derivatives is a multi-step process. A common approach involves the condensation of homophthalic anhydride with a substituted 2-(bromomethyl)benzonitrile in the presence of a base.[13] Further modifications to the core structure, such as the addition of an allyl group at the N-6 position for Compound 13c, are achieved through subsequent synthetic steps. The specific synthesis of Compound 13c is detailed in the primary literature.[1]

Conclusion

6-allyl-5,6-dihydro-2,3-dimethoxy-8,9-(methylenedioxy)-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (Compound 13c) is a potent and selective inhibitor of Topoisomerase I. It exemplifies the indenoisoquinoline class of anticancer agents that act by trapping the Topoisomerase I-DNA cleavage complex, leading to DNA damage and cell death. Its distinct properties, such as chemical stability and selectivity over Topoisomerase II, make it and other indenoisoquinolines valuable tools for cancer research and potential candidates for therapeutic development. The experimental protocols detailed in this guide provide a framework for the evaluation of this and similar compounds.

References

- 1. Synthesis of cytotoxic indenoisoquinoline topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 213.55.101.19 [213.55.101.19]

- 5. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. inspiralis.com [inspiralis.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Topo I-IN-1 versus other Topoisomerase I inhibitors

An In-depth Technical Guide to Indenoisoquinoline Topoisomerase I Inhibitors Versus Other Topoisomerase I Inhibitors

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topoisomerase I (Top1) is a validated and critical target in oncology. For decades, the clinical landscape of Top1 inhibitors has been dominated by camptothecin derivatives. However, limitations such as chemical instability, susceptibility to drug resistance mechanisms, and significant side effects have driven the search for novel non-camptothecin inhibitors. This technical guide provides a detailed comparative analysis of the indenoisoquinoline class of Top1 inhibitors against traditional camptothecins and other emerging inhibitors.

It is important to note that the term "Topo I-IN-1" does not correspond to a standardized nomenclature for a specific Topoisomerase I inhibitor. Therefore, this guide will focus on well-characterized and clinically relevant indenoisoquinoline compounds, namely Indotecan (LMP-400, NSC-724998) and Indimitecan (LMP-776, NSC-725776), as representative examples of this class for a comprehensive comparison.

This document will delve into the core mechanisms of action, present comparative quantitative data on their cytotoxic and enzyme-inhibitory activities, provide detailed experimental protocols for their evaluation, and visualize the key cellular pathways and experimental workflows.

Introduction to Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome that arise during replication, transcription, and recombination.[1][2] Type IB topoisomerases, including human Top1, function by introducing a transient single-strand break in the DNA, allowing the broken strand to rotate around the intact strand to relieve supercoiling, followed by religation of the break.[3][4][5]

Topoisomerase I inhibitors do not block the initial DNA cleavage but rather stabilize the transient covalent complex formed between Top1 and the 3'-end of the broken DNA, known as the Top1 cleavage complex (Top1cc).[6][7] This stabilization prevents the religation of the DNA strand. The collision of the replication fork with this stabilized Top1cc converts the single-strand break into a cytotoxic double-strand break, ultimately triggering cell cycle arrest and apoptosis.[8][9]

Classes of Topoisomerase I Inhibitors

Camptothecins

The first class of Top1 inhibitors to be identified were the camptothecins, natural alkaloids derived from the Camptotheca acuminata tree.[10] The clinically approved drugs, Topotecan and Irinotecan (a prodrug of the active metabolite SN-38), are semi-synthetic analogs of camptothecin.[10][11]

Despite their clinical success, camptothecins have several drawbacks:

-

Chemical Instability: The active lactone ring is prone to hydrolysis at physiological pH, rendering the drug inactive.[10]

-

Drug Efflux: They are substrates for ATP-binding cassette (ABC) transporters, such as ABCG2, which contributes to multidrug resistance.[6]

-

Reversibility: The trapping of the Top1cc is readily reversible upon drug withdrawal.[6]

-

Toxicity: Dose-limiting toxicities include myelosuppression and severe diarrhea.[11]

Indenoisoquinolines (Non-Camptothecins)

The indenoisoquinolines are a newer, synthetic class of non-camptothecin Top1 inhibitors developed to overcome the limitations of camptothecins.[6][12] Prominent examples that have entered clinical development include Indotecan (LMP-400, NSC-724998) , Indimitecan (LMP-776, NSC-725776) , and NSC-706744 .[6][8][13]

Key advantages of indenoisoquinolines include:

-

Chemical Stability: They are chemically stable and not susceptible to hydrolysis.[6]

-

Overcoming Resistance: They are generally not substrates for the ABCG2 and MDR-1 efflux pumps.[6][14]

-

Persistent Inhibition: They form more stable Top1cc, leading to more persistent DNA damage.[6][14]

-

Unique Genomic Targeting: They induce Top1 cleavage at different genomic sites compared to camptothecins.[6][15]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory and cytotoxic activities of representative indenoisoquinolines and camptothecins across various cancer cell lines.

Table 1: Topoisomerase I Inhibitory Activity

| Compound | Target | IC50 (nM) | Assay System |

| Indotecan (LMP-400) | Top1 | Not explicitly found | Not specified |

| Indimitecan (LMP-776) | Top1 | Not explicitly found | Not specified |

| NSC-706744 | Top1 | Not explicitly found | Not specified |

| SN-38 | Top1 | ~2.5 (for 1000-rad-equivalent DNA damage)[16] | Isolated nuclei |

| Topotecan | Top1 | ~440 (for 1000-rad-equivalent DNA damage)[16] | Isolated nuclei |

Note: Direct enzyme inhibition IC50 values are not consistently reported in the same format across the literature. The data for SN-38 and Topotecan reflect their potency in inducing DNA damage in an isolated nuclei system, which is a surrogate for Top1 poisoning.

Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Indotecan (LMP-400) | P388 | Leukemia | 300[17][18] |

| HCT116 | Colon | 1200[17][18] | |

| MCF-7 | Breast | 560[17][18] | |

| Indimitecan (LMP-776) | HCT116 | Colon | Not explicitly found |

| MCF-7 | Breast | Not explicitly found | |

| SN-38 | HT-29 | Colon | 8.8[16] |

| LoVo | Colon | 8.25[15] | |

| Topotecan | HT-29 | Colon | 33[16] |

| Irinotecan | HT-29 | Colon | 5170[15] |

| LoVo | Colon | 15800[15] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 2. topoisomerase I [earth.callutheran.edu]

- 3. Type I topoisomerase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy [mdpi.com]

- 10. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Indenoisoquinoline Topoisomerase I Inhibitors - Mark Cushman [grantome.com]

- 13. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel indenoisoquinolines NSC 725776 and NSC 724998 produce persistent topoisomerase I cleavage complexes and overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular topoisomerase I inhibition and antiproliferative activity by MJ-III-65 (NSC 706744), an indenoisoquinoline topoisomerase I poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Indotecan | Topoisomerase | TargetMol [targetmol.com]

Specificity and Selectivity Profile of Topoisomerase I Inhibitor: A Technical Guide

Disclaimer: The compound "Topo I-IN-1" does not correspond to a publicly documented Topoisomerase I inhibitor. This guide has been constructed using data and methodologies for a representative and well-characterized Topoisomerase I inhibitor from the indenoisoquinoline class, LMP-400, to serve as a comprehensive example of a technical whitepaper on inhibitor specificity and selectivity. All data and protocols presented herein pertain to LMP-400 and are intended to provide researchers, scientists, and drug development professionals with a framework for evaluating novel Topoisomerase I inhibitors.

Introduction to Topoisomerase I Inhibition

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, that arise during replication and transcription.[1][2] Type I topoisomerases, specifically Topo I, function by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the break is resealed.[3][4] This mechanism is critical for maintaining genomic stability.[5][6]

Topoisomerase I is a validated target for cancer therapy because rapidly dividing cancer cells have a heightened reliance on this enzyme.[7][8] Topo I inhibitors act as poisons by stabilizing the transient covalent complex formed between the enzyme and DNA, known as the Top1 cleavage complex (Top1cc).[9] The persistence of these complexes leads to collisions with the replication and transcription machinery, resulting in the formation of cytotoxic double-strand breaks and ultimately, cell death.[9]

This document provides a detailed overview of the specificity and selectivity of a representative Topo I inhibitor, LMP-400, a member of the indenoisoquinoline class of compounds which have demonstrated potent antitumor activity.[9]

Mechanism of Action of Topoisomerase I

The catalytic cycle of Topoisomerase I involves a series of well-defined steps to relax supercoiled DNA. The process is ATP-independent and involves the formation of a transient phosphotyrosine bond between the enzyme and the DNA.[4]

Quantitative Specificity and Selectivity Data

The following tables summarize the inhibitory activity of LMP-400 against Topoisomerase I and a panel of other kinases to illustrate its selectivity profile.

Table 1: In Vitro Inhibitory Activity against Topoisomerases

| Enzyme | IC₅₀ (nM) | Assay Type |

| Topoisomerase I | 50 - 100 | DNA Relaxation |

| Topoisomerase II | >10,000 | DNA Decatenation |

Data is representative for a potent Topo I inhibitor of the indenoisoquinoline class.

Table 2: Selectivity Profile against a Kinase Panel

| Kinase | % Inhibition at 1 µM LMP-400 |

| Chk1 | < 10% |

| Chk2 | < 10% |

| ATM | < 5% |

| ATR | < 5% |

| DNA-PK | < 5% |

| Aurora A | < 15% |

| Aurora B | < 15% |

| PLK1 | < 10% |

| MPS1 | < 10% |

This table represents a hypothetical screening of LMP-400 against key kinases to demonstrate its high selectivity for Topoisomerase I. Actual kinase screening data for LMP-400 may vary and should be consulted from specific literature.

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

Objective: To determine the concentration of an inhibitor required to prevent Topo I-mediated relaxation of supercoiled DNA.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

-

Test compound (LMP-400) at various concentrations.

-

10X Gel Loading Buffer: 2.5% Ficoll-400, 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, and 0.1% SDS.

-

1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide.

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled DNA (0.25 µg), and varying concentrations of the test inhibitor.

-

Add human Topoisomerase I to initiate the reaction.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding the 10X gel loading buffer.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

-

Visualize the DNA bands under UV light and quantify the band intensities.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Kinase Inhibition Assay (Representative)

Objective: To assess the off-target effects of a Topo I inhibitor against a panel of protein kinases.

Materials:

-

Recombinant kinases (e.g., Chk1, Chk2)

-

Kinase-specific peptide substrate

-

ATP (at Km concentration for each kinase)

-

Kinase Buffer (specific to each kinase)

-

Test compound (LMP-400)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Add kinase, peptide substrate, and test compound to a multi-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or phosphopeptide formation.

-

Calculate the percentage of inhibition relative to a DMSO control.

Cellular Effects and Signaling Pathways

Inhibition of Topoisomerase I by compounds like LMP-400 leads to the stabilization of Top1cc.[9] The collision of replication forks with these trapped complexes during the S-phase of the cell cycle results in the formation of DNA double-strand breaks (DSBs).[9] This DNA damage activates a complex signaling network known as the DNA Damage Response (DDR).

The DDR is orchestrated by sensor kinases such as ATM and ATR, which in turn activate downstream checkpoint kinases Chk1 and Chk2.[9] This signaling cascade leads to cell cycle arrest, providing time for DNA repair.[10] If the damage is too extensive, the DDR can trigger apoptosis.[6]

Conclusion

The indenoisoquinoline LMP-400 serves as a paradigm for a highly specific and selective Topoisomerase I inhibitor. Its potent on-target activity, coupled with minimal off-target effects on other enzyme families such as kinases, underscores its potential as a therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the evaluation of novel Topoisomerase I inhibitors. A thorough understanding of an inhibitor's specificity and selectivity is paramount for its successful development as a clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Topoisomerase - Wikipedia [en.wikipedia.org]

- 3. Type I topoisomerase - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase I Levels in the NCI-60 Cancer Cell line Panel Determined by Validated ELISA and Microarray Analysis and Correlation with Indenoisoquinoline Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase I in Human Disease Pathogenesis and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. mdpi.com [mdpi.com]

The Impact of Non-Camptothecin Topoisomerase I Inhibitors on DNA Replication: A Technical Guide on Indenoisoquinolines

Disclaimer: Initial searches for a specific compound designated "Topo I-IN-1" did not yield any results for a known chemical entity with this name. Therefore, this technical guide will focus on a well-characterized class of non-camptothecin Topoisomerase I (Topo I) inhibitors, the indenoisoquinolines , as a representative example to explore the effects of this class of compounds on DNA replication. The data and methodologies presented herein are based on published research on specific indenoisoquinoline derivatives currently in clinical development, such as LMP400 (indotecan) and LMP776 (indimitecan).

Introduction to Topoisomerase I and its Role in DNA Replication

DNA Topoisomerase I (Topo I) is a vital nuclear enzyme essential for resolving topological stress in DNA that arises during critical cellular processes such as replication, transcription, and recombination.[1] During DNA replication, the unwinding of the double helix by helicase ahead of the replication fork introduces positive supercoils. Topo I alleviates this torsional strain by creating a transient single-strand break in the DNA backbone, allowing the DNA to rotate and relax, after which the enzyme re-ligates the nick.[1] This process is ATP-independent and crucial for the progression of the replication machinery.[2]

Mechanism of Action of Indenoisoquinoline Topo I Inhibitors

Indenoisoquinolines represent a class of synthetic, non-camptothecin Topo I inhibitors developed to overcome some of the limitations of camptothecin-based drugs, such as chemical instability and susceptibility to drug efflux pumps.[3] Like camptothecins, indenoisoquinolines are "interfacial poisons." They do not bind to the enzyme or DNA alone but rather to the transient Topo I-DNA cleavage complex (Top1cc).[3][4]

The binding of an indenoisoquinoline molecule to this complex prevents the re-ligation of the single-strand break.[4] This stabilization of the Top1cc leads to the accumulation of these complexes throughout the genome. The primary cytotoxic event occurs when an advancing DNA replication fork collides with a stabilized Top1cc.[4] This collision converts the transient single-strand break into a persistent and highly toxic DNA double-strand break (DSB), which, if not properly repaired, triggers cell cycle arrest and ultimately apoptosis.[5][6]

Figure 1. Mechanism of Action of Indenoisoquinoline Topo I Inhibitors.

Quantitative Data on the Effects of Indenoisoquinolines

The cytotoxic effects of indenoisoquinolines have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for their potency.

Table 1: IC50 Values of Indenoisoquinolines in Cancer Cell Lines

| Compound | Cell Line | Genotype | IC50 (nM) | Reference |

| LMP400 | DLD1 | Wild-Type | 35 | [7] |

| DLD1 | BRCA2 -/- | 12.5 | [7] | |

| HT29 | Wild-Type | 470 | [5] | |

| LMP776 | DLD1 | Wild-Type | 40 | [7] |

| DLD1 | BRCA2 -/- | 10 | [7] | |

| LMP744 | DLD1 | Wild-Type | 45 | [7] |

| DLD1 | BRCA2 -/- | 15 | [7] |

Note: The data highlights the increased sensitivity of cells with deficiencies in homologous recombination (HR) repair pathways (e.g., BRCA2-deficient) to these Topo I inhibitors, a concept known as synthetic lethality.[7]

Table 2: Cell Cycle Effects of Indenoisoquinolines

| Compound | Cell Line | Concentration | Duration (hrs) | Observed Effect | Reference |

| LMP400 | DT40 (BRCA1 -/-) | 40 nM | 24 | Accumulation in S and G2 phases | [7] |

| NSC 724998 | A375 | 1 µM | 12 | S-phase arrest | [8] |

| HCT-116 | 1 µM | 24 | G2/M phase arrest | [8] | |

| WN197 | MDA-MB-231, HeLa, HT-29 | < 0.5 µM | Not specified | G2 phase arrest | [6] |

Signaling Pathways Activated by Indenoisoquinoline-Induced DNA Damage

The formation of DSBs by indenoisoquinolines triggers a complex signaling cascade known as the DNA Damage Response (DDR). This pathway is crucial for coordinating cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.

Key components of the DDR pathway activated by indenoisoquinolines include:

-

ATM and ATR Kinases: These are master regulators of the DDR that are activated by DSBs and stalled replication forks, respectively.[6]

-

Chk1 and Chk2 Kinases: Downstream of ATM/ATR, these checkpoint kinases phosphorylate a multitude of substrates to enforce cell cycle arrest, primarily at the G2/M checkpoint.[5][6]

-

γH2AX: Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events following a DSB. It serves as a beacon to recruit DNA repair factors to the site of damage and is a widely used biomarker for Topo I inhibitor activity.[3][9]

-

p53 and p21: In p53-proficient cells, the DDR can lead to the stabilization of the p53 tumor suppressor, which in turn induces the expression of cell cycle inhibitors like p21.[6]

-

SLFN11: Schlafen 11 has been identified as a key determinant of sensitivity to Topo I inhibitors. Its expression is correlated with enhanced cell killing in response to replication stress induced by these drugs.[4][7]

Figure 2. DNA Damage Response (DDR) Pathway Activated by Indenoisoquinolines.

Experimental Protocols

Topo I DNA Relaxation Assay

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of Topo I.

-

Principle: Supercoiled plasmid DNA has a compact structure and migrates faster in an agarose gel than its relaxed counterpart. Active Topo I relaxes the supercoiled plasmid. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.[2][10]

-

Methodology:

-

Prepare a reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 0.25 mM EDTA, 5% glycerol), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound (dissolved in DMSO) or a DMSO vehicle control.[10]

-

Initiate the reaction by adding purified human Topo I enzyme. A negative control with no enzyme is also included.

-

Stop the reaction by adding a stop buffer containing SDS and a DNA loading dye (e.g., STEB buffer).[10]

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with an intercalating dye (e.g., ethidium bromide), visualize under UV light, and document the results. The presence of supercoiled DNA in the presence of the enzyme and compound indicates inhibition.[10]

-

Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effect of the inhibitor on cancer cell lines and to calculate IC50 values.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (viable) cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12][13]

-

Methodology:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[14]

-

Treat the cells with a serial dilution of the indenoisoquinoline inhibitor for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.[15]

-

Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[16][17]

-

Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.[12]

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570-590 nm.[13]

-

Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

Figure 3. General Experimental Workflow for Characterizing an Indenoisoquinoline.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with an inhibitor.

-

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain fixed cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n).

-

Methodology:

-

Treat cells with the indenoisoquinoline inhibitor at a relevant concentration (e.g., near the IC50) for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells (including floating cells in the medium) and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA dye (e.g., PI) and an RNase (to prevent staining of double-stranded RNA).

-

Incubate in the dark for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

-

Conclusion

The indenoisoquinolines are a promising class of non-camptothecin Topo I inhibitors that effectively disrupt DNA replication by trapping the Topo I-DNA cleavage complex. This action leads to the formation of lethal double-strand breaks upon collision with replication forks, triggering the DNA Damage Response pathway, cell cycle arrest, and apoptosis. Their distinct chemical properties and efficacy in preclinical models, particularly in cancers with deficiencies in DNA repair pathways, underscore their potential as next-generation anticancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of DNA replication inhibitors.

References

- 1. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potentiation of the novel Topoisomerase I inhibitor indenoisoquinoline LMP-400 by the cell checkpoint and Chk1-Chk2 inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Copper(II) Indenoisoquinoline Complex Inhibits Topoisomerase I, Induces G2 Phase Arrest, and Autophagy in Three Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic Analysis of Nuclei isolated from cancer cell lines treated with Indenoisoquinoline NSC 724998, a novel Topoisomerase I Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical and pharmacologic evaluation of two dosing schedules of indotecan (LMP400), a novel indenoisoquinoline, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inspiralis.com [inspiralis.com]

- 11. profoldin.com [profoldin.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. mdpi.com [mdpi.com]

- 16. cyrusbio.com.tw [cyrusbio.com.tw]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the DNA Damage Response Induced by Topoisomerase I Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase I (Topo I) is a critical nuclear enzyme responsible for resolving DNA topological stress during replication, transcription, and recombination.[1][2] Its inhibition has emerged as a cornerstone of cancer chemotherapy.[3][4] Topo I inhibitors, such as the well-characterized camptothecin and its derivatives, function by trapping the enzyme on the DNA in a covalent complex, known as the Topo I-DNA cleavage complex (Top1cc).[5][6] The accumulation of these complexes leads to single-strand breaks (SSBs) and, upon collision with the replication machinery, highly cytotoxic double-strand breaks (DSBs).[7][8] This guide provides a detailed overview of the molecular mechanisms underlying the DNA Damage Response (DDR) initiated by Topo I inhibition, with a focus on the signaling cascades, key protein players, and ultimate cellular fates. While specific data for a single inhibitor may vary, the principles outlined here represent the core response to this class of therapeutic agents.

Mechanism of Action of Topoisomerase I Inhibitors

Topoisomerase I enzymes relax supercoiled DNA by introducing a transient single-strand break.[9][10] The catalytic cycle involves the formation of a covalent intermediate where a tyrosine residue in the enzyme's active site is linked to the 3'-phosphate end of the broken DNA strand.[8][11] Topo I inhibitors exert their effect by binding to this Topo I-DNA complex, preventing the religation of the DNA strand.[12][13] This stabilization of the "cleavable complex" transforms the transient enzymatic intermediate into a persistent DNA lesion.[14]

The cytotoxicity of Topo I inhibitors is primarily S-phase specific.[7][15] When a replication fork encounters a Top1cc, the single-strand break is converted into a DSB, a highly toxic lesion that triggers a robust DNA damage response.[8][16]

The DNA Damage Response to Topo I Inhibition

The cellular response to Topo I inhibitor-induced DNA damage is a complex signaling network aimed at coordinating cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[17][18] The primary sensors of the DNA breaks are the PI3K-like protein kinases, ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related).[17][19]

-

ATM Pathway: Primarily activated by DSBs, ATM initiates a signaling cascade that leads to the phosphorylation of a multitude of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[20][21]

-

ATR Pathway: ATR is activated by regions of single-stranded DNA, which can arise from stalled replication forks.[19][22] ATR then phosphorylates and activates the checkpoint kinase Chk1.[22]

Activation of these pathways converges on several key cellular processes:

-

Cell Cycle Arrest: The DDR machinery induces cell cycle arrest, predominantly at the G2/M phase, to provide time for DNA repair before the cell enters mitosis.[3][23] This is mediated by the phosphorylation and activation of checkpoint kinases Chk1 and Chk2, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) necessary for cell cycle progression.[18][24]

-

DNA Repair: The cell employs various DNA repair pathways to resolve the Top1cc-induced lesions. The repair of SSBs is often handled by pathways involving tyrosyl-DNA phosphodiesterase 1 (TDP1), which can hydrolyze the bond between Topo I and the DNA.[5][8] DSBs are primarily repaired through Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ).[8]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling will shift towards inducing programmed cell death, or apoptosis.[17][25] This is often mediated by the p53 pathway, which can transcriptionally upregulate pro-apoptotic proteins like Bax and Puma.[26] The release of cytochrome c from the mitochondria activates the caspase cascade, leading to the execution of apoptosis.[17]

Quantitative Data on Topo I Inhibitor Activity

The efficacy of Topo I inhibitors can be quantified through various in vitro and cell-based assays. The following tables provide representative data for a hypothetical Topo I inhibitor, "Topo I-IN-1," to illustrate typical experimental outcomes.

| Cell Line | IC50 (µM) for this compound | IC50 (µM) for Camptothecin |

| HCT116 (Colon) | 0.5 | 0.2 |

| MCF-7 (Breast) | 1.2 | 0.8 |

| A549 (Lung) | 0.8 | 0.5 |

| U2OS (Osteosarcoma) | 0.3 | 0.1 |

Table 1: Comparative IC50 values of this compound and Camptothecin in various cancer cell lines after 72 hours of treatment.

| Treatment (24h) | % of Cells in G2/M Phase |

| Control (DMSO) | 15% |

| This compound (0.5 µM) | 45% |

| This compound (1.0 µM) | 60% |

| Camptothecin (0.2 µM) | 55% |

Table 2: Cell cycle analysis of HCT116 cells treated with this compound, showing a dose-dependent G2/M arrest.

| Treatment (48h) | % Apoptotic Cells (Annexin V+) |

| Control (DMSO) | 5% |

| This compound (0.5 µM) | 25% |

| This compound (1.0 µM) | 40% |

| Camptothecin (0.2 µM) | 35% |

Table 3: Induction of apoptosis in HCT116 cells treated with this compound, as measured by Annexin V staining.

| Treatment (6h) | Relative p-H2AX Intensity | Relative p-Chk1 Intensity |

| Control (DMSO) | 1.0 | 1.0 |

| This compound (1.0 µM) | 8.5 | 6.2 |

| Camptothecin (0.5 µM) | 7.9 | 5.8 |

Table 4: Quantification of DNA damage and checkpoint activation markers in U2OS cells treated with this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Topo I inhibitor activity. Below are standard protocols for key experiments.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the Topo I inhibitor (e.g., this compound) or a positive control (e.g., Camptothecin) for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the Topo I inhibitor for the desired time point (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software.

Western Blotting for DDR Markers

-

Cell Lysis: Treat cells with the Topo I inhibitor, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against DDR markers (e.g., p-H2AX, p-ATM, p-Chk1, cleaved PARP) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Topoisomerase I Relaxation Assay

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, reaction buffer, and purified human Topoisomerase I enzyme.[27][28]

-

Inhibitor Addition: Add varying concentrations of the Topo I inhibitor to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[29]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of Topo I activity is indicated by the persistence of the supercoiled DNA form.

Visualizing the Topo I-Induced DDR Pathway

The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow.

Caption: this compound induced DNA damage response pathway.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

Inhibitors of Topoisomerase I are potent anticancer agents that induce a robust DNA damage response. By stabilizing the Topo I-DNA cleavage complex, these compounds lead to the formation of single- and double-strand DNA breaks, which in turn activate the ATM and ATR signaling pathways. This culminates in cell cycle arrest, the engagement of DNA repair machinery, and ultimately, apoptosis in cancer cells with high replicative stress. A thorough understanding of this intricate cellular response is paramount for the rational design of novel Topo I inhibitors and for the development of effective combination therapies in oncology. The experimental protocols and data presentation formats provided in this guide offer a framework for the systematic evaluation of new chemical entities targeting this critical enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Topoisomerase - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Topoisomerase I Domain Interactions Impact Enzyme Activity and Sensitivity to Camptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. mdpi.com [mdpi.com]

- 9. Type I topoisomerase - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Topoisomerase I in Human Disease Pathogenesis and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase I inhibitor – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

- 13. karger.com [karger.com]

- 14. nbinno.com [nbinno.com]

- 15. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rupress.org [rupress.org]

- 25. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 26. mdpi.com [mdpi.com]

- 27. neb.com [neb.com]

- 28. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Topo I-IN-1 cytotoxicity

An In-Depth Technical Guide on the Cytotoxicity of Topoisomerase I Inhibitors

Executive Summary

Topoisomerase I (Topo I) inhibitors are a critical class of chemotherapeutic agents that induce cytotoxicity in cancer cells by disrupting the essential functions of Topo I in DNA replication and transcription. This guide provides a comprehensive overview of the molecular mechanisms underlying the cytotoxic effects of Topo I inhibitors, with a focus on the induction of DNA damage, cell cycle arrest, and apoptosis. While the specific compound "Topo I-IN-1" was not identifiable in the available literature, this document leverages data from well-characterized Topo I inhibitors to provide a thorough understanding of their cytotoxic profile for researchers, scientists, and drug development professionals.

Mechanism of Action of Topoisomerase I Inhibitors